Cyclohexanone, 2-chloro-5-ethenyl-
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Overview
Description
Cyclohexanone, 2-chloro-5-ethenyl- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a chlorine atom at the 2-position and an ethenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-chloro-5-ethenyl- typically involves the chlorination of cyclohexanone followed by the introduction of the ethenyl group. One common method is the reaction of cyclohexanone with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexanone. This intermediate can then undergo a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group at the 5-position.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-chloro-5-ethenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-chloro-5-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-chloro-5-ethenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-chloro-5-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately exerting their effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound without the chlorine and ethenyl substitutions.
2-Chlorocyclohexanone: A derivative with only the chlorine substitution.
5-Ethenylcyclohexanone: A derivative with only the ethenyl substitution.
Uniqueness
Cyclohexanone, 2-chloro-5-ethenyl- is unique due to the presence of both chlorine and ethenyl groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H11ClO |
---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-5-ethenylcyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-3-4-7(9)8(10)5-6/h2,6-7H,1,3-5H2 |
InChI Key |
WGIIWSMUUUNAID-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(C(=O)C1)Cl |
Origin of Product |
United States |
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